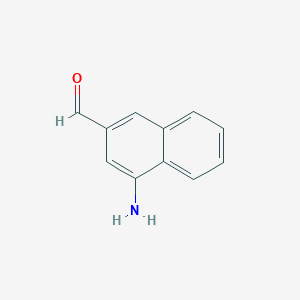

1-Aminonaphthalene-3-carboxaldehyde

Description

Significance of Aminonaphthalene Scaffolds in Contemporary Organic Synthesis

The aminonaphthalene scaffold is a privileged structural motif in modern organic synthesis, serving as a foundational component for a diverse range of biologically active compounds and functional materials. ekb.eg Naphthalene (B1677914) derivatives, in general, have been explored for a multitude of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. ekb.eg The introduction of an amino group to the naphthalene ring system provides a key reactive handle for further chemical modifications, enabling the construction of complex molecular architectures. researchgate.net For instance, aminonaphthalene derivatives are crucial intermediates in the synthesis of various dyes and pharmaceuticals. wikipedia.org The strategic placement of the amino group on the naphthalene core significantly influences the electronic properties and reactivity of the molecule, making it a versatile building block for targeted synthesis.

Functional Group Interplay: Amino and Aldehyde Moieties on Naphthalene Systems

The concurrent presence of both an amino (-NH2) and an aldehyde (-CHO) group on the naphthalene framework in 1-Aminonaphthalene-3-carboxaldehyde results in a fascinating interplay of reactivity. libretexts.org The amino group, being a nucleophile and a base, can influence the reactivity of the aldehyde group, which is electrophilic at the carbonyl carbon. libretexts.org This intramolecular relationship allows for a variety of chemical transformations. For example, the amino group can participate in reactions such as Schiff base formation with the aldehyde, a process that is often catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon followed by the elimination of water. This inherent reactivity makes aminonaphthalene carboxaldehydes valuable precursors for the synthesis of heterocyclic compounds like quinolines through reactions such as the Friedländer synthesis.

Historical Context and Evolution of Research on Naphthalene Derivatives

The study of naphthalene and its derivatives has a rich history, dating back to the early 19th century. Naphthalene was first isolated from coal tar, and its chemical formula was determined by Michael Faraday in 1826. wikipedia.org The structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe. wikipedia.org Early research focused on understanding the fundamental properties and reactions of naphthalene, which led to its use as a precursor for various chemicals, including dyes and fumigants. wikipedia.org Over the decades, research has evolved significantly, with a growing emphasis on the synthesis and application of functionalized naphthalene derivatives. The development of new synthetic methodologies, such as microwave-assisted reactions, has enabled the efficient preparation of a wide range of aminonaphthalene derivatives. researchgate.net Today, research continues to explore the potential of naphthalene-based compounds in medicinal chemistry, materials science, and catalysis, with a focus on creating novel molecules with tailored properties and functions. ijpsjournal.comnih.gov

Interactive Data Table: Properties of 1-Aminonaphthalene-3-carboxaldehyde

| Property | Value |

| IUPAC Name | 4-aminonaphthalene-2-carbaldehyde |

| CAS Number | 1261733-32-7 |

| Molecular Formula | C11H9NO |

| Molecular Weight | 171.2 g/mol |

| Purity | 95% |

Data sourced from Chemenu. chemenu.com

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

4-aminonaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H,12H2 |

InChI Key |

XLRFZCGQLSOYFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for 1 Aminonaphthalene 3 Carboxaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 1-aminonaphthalene-3-carboxaldehyde, two primary disconnections are considered, revolving around the installation of the amino and formyl groups.

Disconnection A: C-N Bond Formation

This approach prioritizes the introduction of the amino group onto a pre-functionalized naphthalene-3-carboxaldehyde scaffold. This can be envisioned through the reduction of a nitro group or via a nucleophilic aromatic substitution reaction.

Disconnection B: C-C Bond Formation (Formylation)

Alternatively, the formyl group can be introduced onto a 1-aminonaphthalene precursor. This strategy leverages the directing effect of the amino group (or a protected form) to achieve the desired regioselectivity. A prominent method for this transformation is the Vilsmeier-Haack reaction. ijpcbs.comnih.gov

A plausible retrosynthetic pathway based on Disconnection B is outlined below:

Regioselective Functionalization Approaches for Naphthalene (B1677914) Nucleus

Achieving the desired 1,3-substitution pattern on the naphthalene core necessitates a thorough understanding of regioselective functionalization strategies. The inherent reactivity of the naphthalene ring, with the α-positions (1, 4, 5, 8) being more reactive towards electrophiles than the β-positions (2, 3, 6, 7), must be carefully managed.

The directing effect of existing substituents is paramount. An amino group at the C1 position is an activating, ortho-, para-directing group. However, direct electrophilic substitution on 1-naphthylamine (B1663977) can be complicated by the high reactivity and potential for side reactions. Therefore, the amino group is often protected, for instance as an acetamide, to moderate its activating effect and improve regioselectivity.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. researchgate.netresearchgate.net The reaction of an N-acylated 1-naphthylamine with the Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide and phosphoryl chloride) is expected to direct the formylation to the activated C4 (para) and C2 (ortho) positions. While the C4 position is electronically favored, steric hindrance from the peri-hydrogen at C8 can influence the regiochemical outcome, potentially favoring substitution at C2 or leading to a mixture of isomers. Careful optimization of reaction conditions is therefore crucial to maximize the yield of the desired 3-formyl isomer, which is electronically disfavored but can be formed under certain conditions.

Another approach to control regioselectivity is through the use of a temporary directing group or by exploiting specific reaction conditions that override the inherent electronic preferences of the naphthalene system.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be conceptualized for the synthesis of 1-aminonaphthalene-3-carboxaldehyde and its analogs.

Convergent Synthesis: A convergent approach involves the synthesis of two or more complex fragments that are then coupled together in the later stages of the synthesis. For instance, a substituted benzaldehyde (B42025) could be elaborated into a key intermediate which is then cyclized to form the naphthalene core with the desired substituents already in place. A recently reported synthetic route to highly substituted 1-aminonaphthalenes from readily available benzaldehydes exemplifies this strategy, employing a stereoselective Horner-Wadsworth-Emmons olefination followed by a Brønsted acid-mediated benzannulation. chemrxiv.org

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. Starting from a suitably functionalized naphthalene precursor, such as 1-amino-3-methylnaphthalene, one could envision a divergent approach. The methyl group could be oxidized to an aldehyde to yield the target compound, while other transformations on the methyl or amino group could lead to a variety of derivatives.

| Synthetic Strategy | Description | Example Starting Materials |

| Convergent | Assembly of complex fragments in late-stage coupling reactions. | Substituted benzaldehydes, succinonitrile (B93025) derivatives |

| Divergent | Generation of diverse analogs from a common intermediate. | 1-Amino-3-methylnaphthalene, 1,3-diaminonaphthalene (B8812150) |

Metal-Catalyzed Transformations in the Synthesis of Functionalized Naphthalenes

Modern organic synthesis heavily relies on metal-catalyzed reactions to achieve high efficiency, selectivity, and functional group tolerance. Palladium, copper, and rhodium catalysts are particularly valuable for the functionalization of aromatic systems, including the naphthalene nucleus.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation/formylation of 1-aminonaphthalene using palladium is challenging, palladium-catalyzed cross-coupling reactions are well-established. For instance, a suitably halogenated naphthalene precursor at the 3-position could undergo a palladium-catalyzed cyanation, followed by reduction of the nitrile to an aldehyde. Alternatively, a palladium-catalyzed carbonylation of a 3-halo-1-aminonaphthalene derivative could directly introduce the formyl group. Recent research has also demonstrated the palladium-catalyzed synthesis of highly substituted naphthalenes through the direct ring construction from amides and alkynes. nih.gov

Copper-Catalyzed Methodologies

Copper-catalyzed reactions are attractive due to the lower cost and toxicity of copper compared to palladium. The Sandmeyer reaction, a classic example of a copper-catalyzed transformation, allows for the conversion of an aryl diazonium salt into a variety of functional groups. nih.govnih.gov For the synthesis of 1-aminonaphthalene-3-carboxaldehyde, one could envision a scenario where a 1,3-diaminonaphthalene is selectively diazotized at the 3-position and subsequently converted to a nitrile via a Sandmeyer reaction. Hydrolysis of the nitrile would then yield the desired carboxaldehyde. Copper is also widely used in C-H amination reactions. capes.gov.br

Rhodium-Catalyzed C-H Activation Strategies

Rhodium catalysts have emerged as powerful tools for directed C-H activation, enabling the functionalization of otherwise unreactive C-H bonds. nih.gov By employing a suitable directing group, it is possible to achieve regioselective C-H functionalization on the naphthalene ring. For example, a directing group attached to the amino function of 1-aminonaphthalene could potentially direct a rhodium catalyst to the C2 or C8 positions. While direct C3 functionalization remains a significant challenge, the development of novel directing groups and catalytic systems continues to expand the scope of these reactions. Rhodium-catalyzed olefination of 1-naphthylamines has been reported, demonstrating the potential for C-H functionalization at various positions. researchgate.net

| Catalyst | Reaction Type | Potential Application in Synthesis |

| Palladium | Cross-coupling, C-H activation | Cyanation/carbonylation of halo-naphthalenes |

| Copper | Sandmeyer reaction, C-H amination | Conversion of a diamine to an amino-nitrile |

| Rhodium | Directed C-H activation | Regioselective functionalization with a directing group |

Iron-Catalyzed Syntheses

The use of iron, an earth-abundant and low-toxicity metal, as a catalyst is a cornerstone of green chemistry. While direct iron-catalyzed synthesis of 1-aminonaphthalene-3-carboxaldehyde is not extensively documented, related iron-catalyzed transformations on naphthalene and amine substrates suggest viable synthetic routes.

Iron-catalyzed C-H amination and carboxylation reactions represent powerful tools for functionalizing aromatic systems. nih.govacs.orgnih.gov For instance, iron(III)-catalyzed regioselective remote C–H carboxylation of naphthyl amides has been developed, utilizing CBr₄ and an alcohol as the carboxylate source. acs.orgnih.gov This method proceeds via a radical pathway involving a single electron transfer process. acs.org Although this specific protocol yields a carboxylic acid, its adaptation for aldehyde synthesis could be envisioned.

Another relevant approach is the iron-catalyzed intramolecular C-H amination, which has been successfully applied to synthesize N-H carbazoles and indoles from suitable precursors. nih.gov Iron(III) catalysts have also been employed in the decarboxylative coupling of proline derivatives with naphthols to create tertiary aminonaphthols, demonstrating iron's ability to facilitate C-C bond formation on the naphthalene ring. nih.gov Furthermore, iron(III) triflate has proven to be an effective catalyst for the solvent-free synthesis of β-enamino ketones and esters from β-dicarbonyl compounds and primary amines, highlighting its utility as a stable and recyclable Lewis acid catalyst. researchgate.net

These examples underscore the potential of iron catalysis in key transformations required for the synthesis of 1-aminonaphthalene-3-carboxaldehyde, such as the direct amination of a naphthalenecarboxaldehyde precursor or the formylation of a 1-aminonaphthalene derivative.

| Reaction Type | Catalyst System | Key Features | Potential Application for Target Compound |

| Remote C(sp²)-H Carboxylation | Iron(III) catalyst with CBr₄ and alcohol | Regioselective, radical pathway | Synthesis of a carboxylic acid precursor to the aldehyde |

| Intramolecular C-H Amination | Iron catalyst | Forms N-heterocycles from precursors | Synthesis via cyclization/ring-opening strategy |

| Decarboxylative C-C Coupling | Iron(III) catalyst | Forms C-C bonds with naphthols | Introduction of a functionalized carbon side chain |

| Condensation | Iron(III) triflate | Solvent-free, efficient for enamine synthesis | Formation of imine intermediates in a one-pot process |

Cascade and One-Pot Synthetic Protocols

Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without isolating intermediates. nih.govnih.govrsc.org The synthesis of complex molecules like 1-aminonaphthalene-3-carboxaldehyde is well-suited to such strategies.

A plausible one-pot approach could involve the formylation of 1-aminonaphthalene. Classical formylation methods like the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions, which are effective for electron-rich aromatic systems such as naphthalenes and anilines, could be integrated into a one-pot sequence. mychemblog.comwikipedia.orgijpcbs.comchemistrysteps.com The Vilsmeier-Haack reaction, for example, uses a substituted formamide (B127407) and phosphorus oxychloride to generate an electrophilic iminium salt that formylates the aromatic ring. ijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org Similarly, the Reimer-Tiemann reaction employs chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the reactive species for formylation. mychemblog.comnumberanalytics.comwikipedia.org The Duff reaction utilizes hexamethylenetetramine as the formyl source in an acidic medium. wikipedia.orgwikipedia.orgecu.edusynarchive.comchem-station.com

Multicomponent reactions (MCRs) are a prominent class of one-pot processes. The Strecker synthesis, a three-component reaction of an aldehyde, an amine, and a cyanide source, is a classic method for producing α-aminonitriles, which can be precursors to amino acids or other amino compounds. organic-chemistry.org While not directly yielding the target aldehyde, it exemplifies the efficiency of MCRs in constructing amino-functionalized molecules. organic-chemistry.org

Cascade reactions, where the product of one reaction is the substrate for the next in a self-propagating sequence, are also highly relevant. A strategy for naphthalene ring formation itself involves a one-pot, three-aryne cascade, demonstrating the power of these methods for constructing the core scaffold. nih.gov For the target molecule, a hypothetical cascade could involve an initial amination followed by an in-situ formylation, or a multicomponent reaction that assembles the substituted naphthalene ring in a single operation.

Green Chemistry Principles in Aminonaphthalene-Carboxaldehyde Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing the reduction of waste, use of safer solvents, and energy efficiency.

Performing reactions without a solvent minimizes waste, reduces costs, and can often accelerate reaction rates. Several synthetic methods relevant to aminonaphthalene derivatives have been successfully adapted to solvent-free conditions.

For instance, the synthesis of 1-amidoalkyl-2-naphthols has been achieved through a one-pot, three-component reaction of β-naphthol, aldehydes, and amides under solvent-free conditions, using a recyclable carbon-based solid acid catalyst. arcjournals.org This approach highlights the synergy between multicomponent strategies and solventless reactions. Similarly, the synthesis of racemic α-aminonitriles via a Strecker-type reaction has been demonstrated to proceed rapidly and in high yield from aldehydes and amines using trimethylsilyl (B98337) cyanide in the absence of a solvent. organic-chemistry.org Iron(III) triflate has also been used as a catalyst for the solvent-free condensation of β-dicarbonyl compounds with primary amines. researchgate.net These examples strongly suggest that a solvent-free, multicomponent approach to 1-aminonaphthalene-3-carboxaldehyde is a feasible and environmentally sound objective.

| Reaction | Catalyst/Conditions | Key Green Advantage | Reference |

| Synthesis of 1-amidoalkyl-2-naphthols | SO₃H-carbon catalyst, 100°C | Solvent-free, recyclable catalyst | arcjournals.org |

| Synthesis of α-aminonitriles | Trimethylsilyl cyanide, no catalyst | Solvent-free, catalyst-free, rapid | organic-chemistry.org |

| Synthesis of β-enamino ketones/esters | Iron(III) triflate | Solvent-free, low catalyst loading | researchgate.net |

Heterogeneous catalysts offer significant advantages for sustainable synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes.

In the context of aminonaphthalene synthesis, various heterogeneous catalysts have been employed. The reductive amination of aldehydes to primary amines, a key transformation, has been effectively carried out using supported ruthenium nanoparticles. mdpi.comtandfonline.comresearchgate.net The choice of support, such as γ-Al₂O₃, was found to be crucial for achieving high selectivity towards the primary amine. mdpi.comresearchgate.net While this is the reverse of the amination of a naphthalenecarboxaldehyde, it demonstrates the principle of using heterogeneous catalysts for this important functional group interconversion.

The synthesis of 2-hydroxy-1-naphthaldehyde (B42665) via a Reimer-Tiemann reaction has also been demonstrated under conditions of heterogeneous catalysis, offering an advantage over the classical homogeneous method. lookchem.com Furthermore, SO₃H-functionalized carbon materials have been used as recyclable solid acid catalysts for the multicomponent synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, combining the benefits of heterogeneous catalysis and solventless reactions. arcjournals.org

Multicomponent reactions (MCRs) are inherently green as they increase efficiency and atom economy by combining three or more reactants in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. arcjournals.orgresearchgate.netbohrium.comrsc.org

The synthesis of various aminonaphthalene derivatives has been successfully achieved using MCRs. A prominent example is the synthesis of 1-amidoalkyl-2-naphthols through the one-pot reaction of a naphthol, an aldehyde, and an amide or urea (B33335). arcjournals.orgresearchgate.net These reactions are often promoted by acid catalysts, and green variations have been developed using recyclable solid acid catalysts or ionic liquids under solvent-free conditions. arcjournals.orgbohrium.com For example, triethylammonium (B8662869) hydrogen sulfate, an acidic ionic liquid, has been used as a reusable catalyst for the synthesis of functionalized aminoalkyl and amidoalkyl naphthols. bohrium.com

While a specific MCR for the direct synthesis of 1-aminonaphthalene-3-carboxaldehyde is not prominently reported, the principles can be applied. A hypothetical MCR could involve a suitably substituted naphthalene precursor, an amine source, and a formylating agent, potentially catalyzed by an iron-based heterogeneous catalyst under solvent-free conditions to achieve a highly efficient and sustainable synthesis.

Reaction Mechanisms and Intramolecular/intermolecular Organic Transformations of 1 Aminonaphthalene 3 Carboxaldehyde

Mechanistic Studies of Aldehyde Moiety Reactivity

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Its reactivity can be modulated by catalysts and reaction conditions.

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. For 1-Aminonaphthalene-3-carboxaldehyde, this pathway is central to many of its transformations, including the formation of Schiff bases and Knoevenagel condensation products.

A key example is the Knoevenagel condensation, where an active methylene (B1212753) compound, stabilized by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate), acts as the nucleophile. nih.govsci-hub.se The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or N,N-Dimethyl-1,3-propanediamine), which deprotonates the active methylene compound to generate a carbanion. nih.govciac.jl.cn This carbanion then attacks the electrophilic carbonyl carbon of 1-Aminonaphthalene-3-carboxaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields a stable α,β-unsaturated product. sci-hub.se The reaction is driven to completion by the formation of a conjugated system.

Table 1: Representative Knoevenagel Condensation of 1-Aminonaphthalene-3-carboxaldehyde As specific experimental data for this exact compound is limited, this table represents a typical Knoevenagel reaction.

| Reactant | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 2-((1-Aminonaphthalen-3-yl)methylene)malononitrile |

| Diethyl malonate | Pyrrolidine | Diethyl 2-((1-aminonaphthalen-3-yl)methylene)malonate |

| Barbituric Acid | Acetic Acid | 5-((1-Aminonaphthalen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The aldehyde group of 1-Aminonaphthalene-3-carboxaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion to 1-aminonaphthalene-3-carboxylic acid can be achieved using various oxidizing agents. Mild oxidants are often preferred to avoid side reactions with the amino group. Ozonolysis has been shown to convert phenolic aldehydes to their corresponding carboxylic acids. nih.gov A biomimetic approach using ortho-naphthoquinone and TBHP can also facilitate the direct oxidation of primary amines to carboxylic acids, suggesting the aldehyde could be similarly oxidized under controlled conditions. nih.gov

Reduction: The aldehyde can be selectively reduced to 1-aminonaphthalene-3-methanol (B15071321) using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically performed in an alcoholic solvent. youtube.com It selectively reduces aldehydes and ketones without affecting other functional groups like the amino group or the aromatic ring. A more potent reducing agent like lithium aluminum hydride (LiAlH₄) would also be effective but requires more stringent anhydrous conditions. youtube.com

Table 2: Oxidation and Reduction Reactions Illustrative transformations based on standard aldehyde chemistry.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | O₃ or TBHP/Catalyst | 1-Aminonaphthalene-3-carboxylic acid |

| Reduction | NaBH₄ | (1-Aminonaphthalen-3-yl)methanol |

Mechanistic Studies of Amino Moiety Reactivity

The primary amino group in 1-Aminonaphthalene-3-carboxaldehyde is nucleophilic and can participate in a variety of condensation and substitution reactions.

The most prominent condensation reaction involving the amino group is the formation of a Schiff base (or imine). wikipedia.org This occurs when 1-Aminonaphthalene-3-carboxaldehyde reacts with a primary amine, or when its amino group reacts with another aldehyde or ketone. researchgate.net The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, formation of a carbinolamine intermediate, and subsequent dehydration to form the C=N double bond. nih.gov The formation of Schiff bases is often reversible and can be driven to completion by removing water from the reaction mixture. wikipedia.org These Schiff bases are important intermediates in coordination chemistry and further synthetic transformations. rsc.org

The nitrogen atom of the amino group, with its lone pair of electrons, is a nucleophilic center and can react with various electrophiles. This includes acylation and sulfonylation reactions.

N-Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). This reaction is useful for protecting the amino group or for synthesizing more complex structures.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields a sulfonamide. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Intramolecular Cyclization and Ring-Closure Reactions

The ortho positioning of the amino and aldehyde groups makes 1-Aminonaphthalene-3-carboxaldehyde an ideal precursor for synthesizing fused heterocyclic ring systems, particularly quinolines. The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-ketoester) under acid or base catalysis. organic-chemistry.orgwikipedia.org

The mechanism can proceed via two pathways:

An initial aldol (B89426) condensation between the enolate of the ketone and the aldehyde of 1-Aminonaphthalene-3-carboxaldehyde, followed by cyclization and dehydration. wikipedia.org

An initial Schiff base formation between the amino group and the ketone, followed by an intramolecular aldol-type condensation and dehydration. wikipedia.orgresearchgate.net

This reaction provides a direct and efficient route to polycyclic aromatic compounds, such as benzo[h]quinolines, which are of interest in materials science and medicinal chemistry.

Table 3: Friedländer Annulation with 1-Aminonaphthalene-3-carboxaldehyde Representative examples of quinoline synthesis.

| Ketone Reactant | Catalyst | Product |

|---|---|---|

| Acetone | KOH | 2-Methylbenzo[h]quinoline |

| Cyclohexanone | p-TsOH | 1,2,3,4-Tetrahydrobenzo[c]acridine |

| Ethyl acetoacetate | I₂ | Ethyl 2-methylbenzo[h]quinoline-3-carboxylate |

Compound Glossary

Formation of Heterocyclic Annulated Naphthalenes

The proximate positioning of the amino and aldehyde groups in 1-aminonaphthalene-3-carboxaldehyde makes it an ideal precursor for the synthesis of heterocyclic systems fused to the naphthalene (B1677914) core. These intramolecular cyclization reactions are typically triggered by the interaction of the nucleophilic amino group with the electrophilic aldehyde carbon.

One of the primary transformations in this category is the formation of benzo[g]quinoline derivatives. This can be envisioned through a Friedländer-type annulation, where 1-aminonaphthalene-3-carboxaldehyde reacts with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile) in the presence of a base or acid catalyst. The reaction proceeds through an initial aldol-type condensation to form a vinylogous aminonaphthalene intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl or its equivalent, followed by dehydration to yield the aromatic benzo[g]quinoline ring system.

While direct studies on 1-aminonaphthalene-3-carboxaldehyde are limited, the analogous reactions of other aminonaphthaldehydes provide a strong basis for these predicted transformations. For instance, the synthesis of various nitrogen-containing heterocycles often involves the intramolecular cyclization of amides formed from ortho-substituted amines. rsc.org This principle can be extended to 1-aminonaphthalene-3-carboxaldehyde, where in-situ or pre-formed derivatives can undergo cyclization to generate annulated systems.

Stereochemical Aspects of Intramolecular Cyclizations

When the intramolecular cyclization of a derivative of 1-aminonaphthalene-3-carboxaldehyde leads to the formation of new stereocenters, the stereochemical outcome of the reaction becomes a critical aspect. The stereoselectivity of these cyclizations is influenced by several factors, including the nature of the substrate, the reaction conditions, and the presence of chiral catalysts or auxiliaries.

For instance, if the side chain introduced at the aldehyde or amine function contains a prochiral center, the subsequent cyclization can potentially generate diastereomers or enantiomers. The facial selectivity of the nucleophilic attack of the amino group on the aldehyde or a derived imine can be directed by steric hindrance or by the use of a chiral catalyst. Rhodium-catalyzed stereoselective cyclizations of allene-containing indoles to form spiroindolenines highlight the potential for achieving high levels of stereocontrol in similar systems. nih.gov

Intermolecular Reactions and Derivative Formation

Beyond its utility in intramolecular cyclizations, 1-aminonaphthalene-3-carboxaldehyde is a valuable synthon for a range of intermolecular reactions, leading to the formation of a diverse array of derivatives.

Schiff Base Formation with External Amines or Aldehydes

The aldehyde functionality of 1-aminonaphthalene-3-carboxaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. jetir.orgwjpsonline.com This reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. researchgate.net

The resulting Schiff bases are themselves versatile intermediates. The imine bond can be reduced to form secondary amines, or the entire molecule can act as a ligand for metal complexes. wjpsonline.com The electronic properties of the Schiff base can be tuned by the nature of the substituent on the external amine, which in turn influences the properties of the resulting metal complexes or further downstream products.

Conversely, the amino group of 1-aminonaphthalene-3-carboxaldehyde can react with external aldehydes or ketones to form a different set of Schiff bases. This reactivity allows for the introduction of a wide variety of structural motifs onto the naphthalene core.

Table 1: Examples of Potential Schiff Bases Derived from 1-Aminonaphthalene-3-carboxaldehyde

| Reactant | Product Structure (General) | Potential Applications |

| Aniline | Ligands for catalysis, fluorescent probes | |

| Ethylenediamine | Polydentate ligands for metal complexes | |

| Benzaldehyde (B42025) | Intermediates for heterocyclic synthesis | |

| Acetone | Building blocks for more complex molecules |

Note: The specific synthesis and characterization of these Schiff bases would require experimental investigation.

Functionalization via Cross-Coupling or Addition Reactions

The naphthalene core and the functional groups of 1-aminonaphthalene-3-carboxaldehyde can be further modified through various cross-coupling and addition reactions. The presence of the amino group can direct ortho-lithiation or C-H activation, allowing for the introduction of substituents at specific positions on the naphthalene ring.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.org While the aldehyde and amine groups might require protection, a halogenated derivative of 1-aminonaphthalene-3-carboxaldehyde could serve as a substrate for these reactions, enabling the synthesis of highly functionalized naphthalene derivatives. Recent advances have even shown that aldehydes can act as coupling partners in nickel- and palladium-catalyzed reactions. rsc.org

Furthermore, the aldehyde group can undergo nucleophilic addition reactions with organometallic reagents like Grignard or organolithium compounds to yield secondary alcohols. These alcohols can then be used in subsequent transformations.

Catalytic Role and Mechanistic Insights in Catalyzed Reactions

Derivatives of 1-aminonaphthalene-3-carboxaldehyde have the potential to act as catalysts themselves, particularly in the realm of organocatalysis.

Organocatalytic Activation Modes

The combination of a primary amine and an aldehyde within the same molecule, or more specifically, the Schiff bases derived from it, opens up possibilities for its use in organocatalysis. Primary and secondary amines are well-established organocatalysts that can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. nih.gov

A derivative of 1-aminonaphthalene-3-carboxaldehyde, particularly a Schiff base formed with a chiral amine, could potentially catalyze a variety of asymmetric reactions. For instance, an iminium ion formed from the reaction of the aldehyde with a chiral secondary amine can lower the LUMO of an α,β-unsaturated aldehyde, facilitating stereoselective conjugate addition. Conversely, the enamine formed from the reaction of a ketone with the primary amine of a 1-aminonaphthalene-3-carboxaldehyde derivative could be used in asymmetric α-functionalization reactions.

While specific studies employing 1-aminonaphthalene-3-carboxaldehyde as an organocatalyst are yet to be reported, the foundational principles of aminocatalysis suggest a promising avenue for future research. The rigid naphthalene backbone could provide a well-defined chiral environment, leading to high levels of stereocontrol in catalyzed reactions. The development of novel organocatalysts based on this scaffold could have a significant impact on the field of asymmetric synthesis. nih.gov

No Direct Evidence Found for Metal-Ligand Cooperative Catalysis Involving 1-Aminonaphthalene-3-carboxaldehyde

Despite a thorough review of available scientific literature, no specific research findings or detailed data could be located regarding the direct involvement of 1-aminonaphthalene-3-carboxaldehyde in metal-ligand cooperative catalysis. The investigation did not yield information on reaction mechanisms, intramolecular or intermolecular organic transformations, or the development of catalysts based on this specific chemical compound.

Searches for the catalytic activity of Schiff bases derived from 1-aminonaphthalene-3-carboxaldehyde and their subsequent metal complexes in cooperative catalytic systems were also unsuccessful. The existing body of research primarily focuses on more common derivatives of naphthylamine and other aldehydes in the broader context of catalysis.

General principles of metal-ligand cooperative catalysis involve the active participation of both the metal center and the ligand in substrate activation and transformation. This often includes processes where the ligand can act as a proton shuttle, a redox-active component, or can undergo reversible structural changes to facilitate the catalytic cycle. While Schiff base ligands, in general, are widely utilized in catalysis due to their versatile coordination properties, the specific application of those derived from 1-aminonaphthalene-3-carboxaldehyde in this advanced catalytic approach is not documented in the public domain.

Similarly, explorations into the broader catalytic applications of 1-aminonaphthalene-3-carboxaldehyde, including its use in organocatalysis or other metal-catalyzed reactions, did not provide any relevant data to fulfill the specific requirements of the requested article on metal-ligand cooperative catalysis.

Therefore, the requested detailed article, including research findings and data tables on the reaction mechanisms and transformations of 1-aminonaphthalene-3-carboxaldehyde in metal-ligand cooperative catalysis, cannot be generated at this time due to the absence of foundational research on the subject.

Derivatization and Advanced Functionalization Strategies for 1 Aminonaphthalene 3 Carboxaldehyde

Imine and Enamine Derivative Synthesis

The reaction between aldehydes or ketones and amines is a fundamental transformation in organic chemistry, leading to the formation of imines (Schiff bases) or enamines. lumenlearning.comyoutube.com This reactivity is central to the derivatization of 1-aminonaphthalene-3-carboxaldehyde.

Imine Synthesis: The condensation of the aldehyde group of 1-aminonaphthalene-3-carboxaldehyde with primary amines results in the formation of imine derivatives, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a series of proton transfers and the eventual elimination of a water molecule to form the characteristic C=N double bond. youtube.com The reaction is typically catalyzed by acid and is reversible. lumenlearning.comyoutube.com The formation of these imine derivatives is a cornerstone for creating complex heterocyclic systems and is widely used in the synthesis of fluorescent chemosensors. The general mechanism for imine formation involves several key steps:

Nucleophilic addition of the primary amine to the aldehyde.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine. lumenlearning.com

Enamine Synthesis: In contrast, the reaction of the aldehyde group with a secondary amine leads to the formation of an enamine. youtube.com The mechanism is analogous to imine formation up to the creation of the iminium ion. youtube.comyoutube.com However, since the nitrogen atom in the iminium ion formed from a secondary amine lacks a proton, deprotonation occurs at an adjacent carbon atom (the alpha-carbon) to form a C=C double bond, resulting in the enamine structure ("ene" + "amine"). youtube.commasterorganicchemistry.com Enamines are valuable synthetic intermediates, acting as carbon nucleophiles in various alkylation and acylation reactions. masterorganicchemistry.com

The choice between forming an imine or an enamine derivative is dictated by the nature of the amine reactant, as summarized in the table below.

| Reactant Type | Product | Key Structural Feature |

| Primary Amine | Imine (Schiff Base) | C=N Double Bond |

| Secondary Amine | Enamine | C=C-N Structure |

N-Functionalization of the Amino Group

The primary amino group at the C1 position of the naphthalene (B1677914) ring is a key site for functionalization. Its nucleophilicity allows for a range of modifications, such as acylation and sulfonylation, which can modulate the electronic and photophysical properties of the molecule.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This transformation converts the amino group into an amide. This modification is significant as it alters the electron-donating ability of the nitrogen atom, which can influence the intramolecular charge transfer (ICT) characteristics of the naphthalene system, thereby affecting its fluorescence properties.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functionalization is often employed to install protecting groups or to create ligands for metal catalysis. Like acylation, it significantly changes the electronic environment of the nitrogen atom.

These N-functionalization strategies are crucial for fine-tuning the molecule for specific applications, such as adjusting the binding affinity and selectivity of chemosensors or modifying the solubility and stability of the resulting derivatives.

C-Functionalization at the Aldehyde Position

The aldehyde group at the C3 position offers a complementary site for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents. This introduces a new coordinating site for metal ions or a point for further amide or ester linkages.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). This transformation provides a hydroxyl group that can be used for ether or ester formation.

Condensation Reactions: The aldehyde group is a key participant in various condensation reactions, such as the Knoevenagel and Wittig reactions, which form new carbon-carbon bonds and introduce unsaturation, extending the conjugation of the system.

C-H Functionalization: The formyl group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. For instance, palladium-catalyzed reactions can achieve arylation at specific positions on the aromatic ring, such as the C4-position in related indole (B1671886) systems, demonstrating a powerful method for building molecular complexity. nih.govnih.gov

Introduction of Chiral Auxiliaries for Asymmetric Transformations

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical and biological applications. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. researchgate.netnih.gov

In the context of 1-aminonaphthalene-3-carboxaldehyde, chiral auxiliaries can be attached to either the amino or the aldehyde group:

Reaction with the Aldehyde: The aldehyde can be condensed with a chiral primary amine or hydrazine (B178648) to form a chiral imine or hydrazone. This new chiral center can then direct diastereoselective additions of nucleophiles to the imine double bond or to other parts of the molecule.

Reaction with the Amino Group: The amino group can be acylated with a chiral carboxylic acid to form a chiral amide. The auxiliary can then direct reactions such as diastereoselective alkylation at a position alpha to the original aldehyde group.

After the desired stereocenter is created, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net The use of auxiliaries like pseudoephenamine has proven effective in controlling stereochemistry in alkylation reactions, offering a pathway to enantiomerically enriched products. nih.gov This strategy opens the door to the asymmetric synthesis of complex chiral molecules derived from the 1-aminonaphthalene-3-carboxaldehyde scaffold. beilstein-journals.orgmdpi.com

Incorporation into Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthalene core makes 1-aminonaphthalene-3-carboxaldehyde an excellent platform for developing fluorescent probes and sensors. maynoothuniversity.ie Derivatization at the amino and aldehyde positions allows for the creation of receptors that can selectively bind to specific analytes, resulting in a measurable change in the fluorescence signal.

Derivatives of 1-aminonaphthalene-3-carboxaldehyde, particularly Schiff bases formed by condensing the aldehyde with various amines, are effective chemosensors for a range of ions and molecules. The sensing mechanism typically involves the coordination of the analyte with heteroatoms (like nitrogen and oxygen) in the receptor part of the sensor, which perturbs the electronic structure of the fluorophore and modulates its emission.

For example, Schiff base derivatives of similar naphthaldehydes have been designed as highly selective fluorescent probes. A probe synthesized from 1-naphthaldehyde (B104281) and 3-aminophenol (B1664112) demonstrated a "turn-on" fluorescence response for Cerium (Ce³⁺) ions and a "turn-off" (quenching) response for the dichromate anion (Cr₂O₇²⁻). nih.gov Similarly, probes based on naphthalene derivatives have shown high selectivity for aluminum (Al³⁺) ions, making them suitable for detecting intracellular Al³⁺ in living cells. mdpi.comscispace.com

The table below summarizes representative chemo-sensing applications using naphthalene-aldehyde-based probes.

| Probe Type | Analyte Detected | Fluorescence Response |

| Naphthaldehyde-Aminophenol Schiff Base | Ce³⁺ | Turn-on |

| Naphthaldehyde-Aminophenol Schiff Base | Cr₂O₇²⁻ | Turn-off (Quenching) |

| Naphthalene-Hydrazone Derivative | Al³⁺ | Turn-on (Enhancement) |

The operation of fluorescent probes derived from 1-aminonaphthalene-3-carboxaldehyde is governed by established photophysical principles, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Intramolecular Charge Transfer (ICT): The 1-aminonaphthalene-3-carboxaldehyde scaffold features an electron-donating amino group (-NH₂) and an electron-withdrawing aldehyde group (-CHO). This "push-pull" arrangement facilitates an ICT state upon photoexcitation. The emission wavelength and quantum yield are highly sensitive to the electronic properties of these groups and their environment. When the probe binds to an analyte, the electron-donating or -withdrawing strength of the receptor site is altered, leading to a shift in the emission wavelength (color change) or intensity. maynoothuniversity.ie

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (naphthalene) is linked to a receptor that has a non-bonding electron pair (e.g., an amine). In the "off" state, upon excitation, an electron from the receptor is transferred to the fluorophore, quenching its fluorescence. When the receptor binds to a target analyte (like a proton or a metal ion), the energy level of its frontier orbital is lowered, which prevents the electron transfer. This blocks the quenching pathway, "turning on" the fluorescence.

The derivatization of the amino and aldehyde groups is the key to designing these sensing mechanisms. For example, converting the aldehyde to an imine creates a new binding site. The coordination of a metal ion to this imine nitrogen and potentially the amino group can drastically alter the ICT process, leading to a strong fluorogenic response. nih.gov This synthetic versatility allows for the rational design of probes with high sensitivity and selectivity for specific targets.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-Aminonaphthalene-3-carboxaldehyde, offering precise information about the chemical environment of each proton and carbon atom.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. oregonstate.edu For aromatic compounds like 1-Aminonaphthalene-3-carboxaldehyde, protons on the aromatic ring typically resonate in the downfield region (around 7-9 ppm) due to the ring current effect. oregonstate.edumiamioh.edu The aldehyde proton is characteristically found even further downfield, usually between 9 and 10 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.edu The protons of the amino group (-NH₂) can appear over a wider range and may be broadened due to exchange processes.

To illustrate typical chemical shifts for a related structure, consider 1-naphthaldehyde (B104281). Its aldehyde proton appears at approximately 10.28 ppm, while the aromatic protons resonate between 7.47 and 9.20 ppm. chemicalbook.com

¹³C NMR Signal Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, typically from 0 to over 200 ppm, which often allows for the resolution of every unique carbon atom. oregonstate.edu In 1-Aminonaphthalene-3-carboxaldehyde, the carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, generally appearing above 190 ppm. rsc.org Aromatic carbons typically resonate in the 125-170 ppm range. oregonstate.edu The carbon atom attached to the amino group will also have a characteristic chemical shift influenced by the nitrogen atom.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is invaluable for assigning the signals of the substituted naphthalene (B1677914) ring system. miamioh.edu

Two-Dimensional (2D) NMR Techniques for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the 1-Aminonaphthalene-3-carboxaldehyde molecule, two-dimensional (2D) NMR techniques are employed. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is instrumental in tracing the proton-proton networks within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying the connections between quaternary carbons and nearby protons, and for confirming the position of the amino and carboxaldehyde substituents on the naphthalene ring. mdpi.comresearchgate.net

Through the combined application of these 1D and 2D NMR methods, a complete and unambiguous assignment of the structure of 1-Aminonaphthalene-3-carboxaldehyde can be achieved. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub

For 1-Aminonaphthalene-3-carboxaldehyde, the IR spectrum would exhibit several characteristic absorption bands:

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 libretexts.org | Medium |

| Aromatic C-H | Stretching | 3000-3100 pressbooks.pub | Variable |

| Aldehyde C-H | Stretching | ~2850 and ~2750 libretexts.org | Weak to Medium |

| Carbonyl (C=O) | Stretching | 1670-1780 libretexts.org | Strong, Sharp |

| Aromatic C=C | Stretching | ~1500-1600 | Variable |

| C-N | Stretching | 1000-1350 | Medium |

The presence of a strong, sharp peak in the region of 1670–1780 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. libretexts.org The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.org The characteristic C-H stretching bands of the aldehyde group around 2750 and 2850 cm⁻¹ can further confirm its presence. libretexts.org The spectrum of the parent compound, 1-naphthylamine (B1663977), shows a broad band around 3370 cm⁻¹ associated with the stretching vibrations of the amine. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. pharmatutor.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. pharmatutor.org The naphthalene ring system is a chromophore, and the presence of the amino and carboxaldehyde substituents will influence the wavelengths of maximum absorption (λ_max).

The electronic spectrum of naphthalene itself shows two main absorption bands, the ¹Lₐ and ¹Lₙ transitions. researchgate.net The introduction of an amino group, a strong electron-donating group, typically causes a red shift (a shift to longer wavelengths) of these absorption bands. For instance, the origin of the S₁ ← S₀ transition in 1-aminonaphthalene is significantly red-shifted by nearly 2000 cm⁻¹ compared to naphthalene. researchgate.netru.nl The carboxaldehyde group, an electron-withdrawing group, will also affect the electronic transitions.

The expected transitions for 1-Aminonaphthalene-3-carboxaldehyde would include π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen in the carbonyl group and the nitrogen in the amino group. pharmatutor.orgslideshare.net The n → π* transitions are typically weaker and occur at longer wavelengths than the π → π* transitions. slideshare.net The UV-Vis spectrum of 1-aminonaphthalene shows an absorption at approximately 332 nm. researchgate.netru.nl

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

For 1-Aminonaphthalene-3-carboxaldehyde (C₁₁H₉NO), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Additionally, fragmentation of the molecular ion can lead to characteristic fragment ions. For example, loss of the formyl group (-CHO) would result in a significant fragment ion.

Electrospray ionization (ESI) is a soft ionization technique often used in MS that can produce protonated molecules [M+H]⁺. rsc.org The molecular weight of the parent compound, 1-naphthaldehyde, is 156.18 g/mol , and its mass spectrum shows a molecular ion at m/z 156. nih.gov The molecular weight of 1-naphthalenamine is 143.19 g/mol , with its mass spectrum showing a molecular ion at m/z 143. chemicalbook.comnist.gov

HRMS is crucial for confirming the elemental formula of 1-Aminonaphthalene-3-carboxaldehyde, distinguishing it from other isomers or compounds with the same nominal mass. csic.es

X-ray Crystallography for Solid-State Structure Determination

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are of significant interest due to their wide range of applications in catalysis, materials science, and coordination chemistry. nih.gov The imine or azomethine group (-C=N-) is a key structural feature of these compounds. iiste.org The crystal structures of Schiff bases derived from diaminonaphthalenes, such as (1E,1'E)-N,N'-(naphthalene-1,5-diyl)bis(1-phenylmethanimine), have been determined. ijpsi.org In this example, the molecule crystallizes in the monoclinic P21/c space group, and its three-dimensional network is stabilized by weak C-H···π hydrogen bonds. ijpsi.org

Furthermore, the complexation of naphthalene-based Schiff bases with various metal ions has been a subject of intense research. For instance, a novel Schiff base, 4,4'-((naphthalene-1,8-diylbis(azanylylidene))bis(methanylylidene))diphenol, was synthesized from 1,8-diaminonaphthalene (B57835) and 4-hydroxybenzaldehyde, and its complexes with Co(II), Ni(II), Cu(II), and Zn(II) were characterized. orientjchem.org Theoretical studies, such as Density Functional Theory (DFT), have been employed to substantiate the structures of these Schiff bases and their metal complexes. orientjchem.org

The study of Schiff bases derived from pyridoxal (B1214274) and their adducts with benzoic acid derivatives also provides relevant structural information. These crystal structures reveal details about intramolecular O-H···N hydrogen bonds and the hydrogen-acceptor properties of the pyridine (B92270) ring. nih.gov Such interactions could be analogous to potential intramolecular hydrogen bonding in 1-aminonaphthalene-3-carboxaldehyde between the amino and aldehyde groups.

Interactive Table: Crystallographic Data for a Related Naphthalene Schiff Base Derivative

| Parameter | Value |

| Compound Name | (1E,1'E)-N,N'-(naphthalene-1,5-diyl)bis(1-phenylmethanimine) |

| Chemical Formula | C₂₄H₁₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7095(5) |

| b (Å) | 13.3084(7) |

| c (Å) | 8.1167(5) |

| Z | 2 |

| Data Source | ijpsi.org |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of optically active compounds. nih.gov While 1-aminonaphthalene-3-carboxaldehyde itself is not chiral, it can be readily converted into chiral derivatives, for example, by reaction of the aldehyde or amine group with a chiral reagent. The resulting chiral Schiff bases or other adducts can then be analyzed by CD spectroscopy.

The chiroptical properties of chiral Schiff base metal complexes have been a significant area of research. rsc.orgmdpi.com For example, chiral clusters with Mn(II)Mn(III)₃Na(I) and Mn(II)Mn(III)₆Na(I)₂ cores have been synthesized using enantiomerically pure Schiff bases. The electronic circular dichroism (ECD) of these compounds has been characterized to understand their structures and magnetic properties. rsc.org The enhancement of the circular dichroism signal in the vicinity of metal-based electronic transitions is a known phenomenon, which can be leveraged for sensitive structural analysis. nih.gov

The synthesis of novel C₂-symmetric binaphthyl phosphortriamides, which can be considered "chiral HMPA" analogues, has been reported. The CD spectra of these compounds, derived from chiral binaphthyl precursors, exhibit strong signals that are consistent with their axial chirality. nih.gov This demonstrates the utility of CD spectroscopy in assigning the absolute configuration of axially chiral naphthalene derivatives.

Moreover, the phenomenon of transferred circular dichroism has been observed where the chirality of a molecule, such as DNA, can induce a CD response in a nearby achiral plasmonic nanoparticle. nih.gov This principle could potentially be applied to systems where chiral derivatives of 1-aminonaphthalene-3-carboxaldehyde interact with plasmonic nanostructures. It is also noteworthy that non-chiral perovskite layers can exhibit circular dichroism due to the formation of helical excitonic states, a phenomenon termed extrinsic chirality. rsc.org

Interactive Table: Key Aspects of CD Spectroscopy for Chiral Naphthalene Derivatives

| Feature | Description | Relevance |

| Chiral Derivatization | Introduction of a chiral center or axis by reacting the amino or aldehyde group. | Essential for making the molecule CD-active. |

| Metal Complexation | Formation of complexes with metal ions using chiral ligands derived from the parent compound. | Can enhance CD signals and provide insights into coordination geometry. rsc.org |

| Exciton Coupling | Interaction between chromophores within a chiral molecule, leading to characteristic CD couplets. | Useful for determining absolute configuration, as seen in binaphthyl derivatives. nih.gov |

| Solvent Effects | The conformation and, therefore, the CD spectrum of a chiral molecule can be influenced by the solvent. | Important consideration for accurate spectral interpretation. |

| Theoretical Calculations | Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can predict and help interpret CD spectra. | Aids in assigning spectral features to specific electronic transitions. nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like 1-Aminonaphthalene-3-carboxaldehyde from a theoretical standpoint. These methods model the electronic structure and geometry of molecules, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 1-Aminonaphthalene-3-carboxaldehyde, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations if available. Studies on related aromatic amines and aldehydes demonstrate that such calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, revealing the planarity or non-planarity of the molecule. nih.gov For instance, the interaction between the amino (-NH2) and carboxaldehyde (-CHO) groups with the naphthalene (B1677914) ring system would be a key focus, determining the extent of electronic conjugation and its impact on the molecular structure.

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For 1-Aminonaphthalene-3-carboxaldehyde, ab initio calculations could be used to refine the ground-state geometry and to investigate excited electronic states. A study on 1-aminonaphthalene utilized ab initio methods to analyze its electronic transitions and the geometry changes upon excitation. researchgate.net Similar investigations for the 3-carboxaldehyde derivative would elucidate how the additional substituent modifies these properties.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 1-Aminonaphthalene-3-carboxaldehyde are governed by the interplay of the naphthalene core and its electron-donating (amino) and electron-withdrawing (carboxaldehyde) substituents.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding the compound's reactivity and electronic transitions. For 1-Aminonaphthalene-3-carboxaldehyde, the HOMO is expected to be localized primarily on the amino group and the naphthalene ring, reflecting its electron-donating character. Conversely, the LUMO would likely have significant contributions from the carboxaldehyde group and the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's color, photochemical stability, and chemical reactivity. DFT studies on similar aromatic systems have shown this gap to be a good indicator of electronic behavior. researchgate.netnih.gov

A Natural Bond Orbital (NBO) analysis could further detail the electronic structure by describing charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov This would quantify the delocalization of electron density from the amino group's lone pair into the naphthalene π-system and the electron-withdrawing effect of the carboxaldehyde group.

Conformational Analysis and Potential Energy Surfaces

The presence of the amino and carboxaldehyde groups introduces conformational flexibility to 1-Aminonaphthalene-3-carboxaldehyde. The rotation around the C-N and C-C bonds connecting these groups to the naphthalene ring gives rise to different conformers.

A conformational analysis, typically performed using DFT or ab initio methods, would involve mapping the potential energy surface (PES) by systematically changing the relevant dihedral angles. This would identify the most stable conformer(s) and the energy barriers between them. For 1-aminonaphthalene, studies have shown that the amino group can be slightly pyramidal and rotated with respect to the aromatic plane in the ground state. researchgate.net The addition of the carboxaldehyde group at the 3-position would likely influence the preferred orientation of the amino group due to steric and electronic interactions.

The table below illustrates a hypothetical potential energy surface scan for the rotation of the aldehyde group, which would be a typical output of such a study.

| Dihedral Angle (H-C-C=O) (degrees) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 30 | 1.25 |

| 60 | 3.50 |

| 90 | 5.00 |

| 120 | 3.45 |

| 150 | 1.15 |

| 180 | 0.10 |

This table is illustrative and based on general principles of conformational analysis for similar aromatic aldehydes.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

For 1-Aminonaphthalene-3-carboxaldehyde, DFT calculations would be used to predict its vibrational (IR and Raman) spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign vibrational modes. Time-dependent DFT (TD-DFT) is the method of choice for predicting the UV-Visible absorption spectrum. nih.gov This calculation provides the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the position and intensity of absorption bands. Such a calculation for 1-Aminonaphthalene-3-carboxaldehyde would reveal how the combined substitutions affect the electronic spectrum compared to naphthalene or 1-aminonaphthalene.

The following table shows a hypothetical comparison of predicted and experimental spectroscopic data.

| Spectroscopic Data | Predicted (Computational) | Experimental |

| Major IR Peak (C=O stretch) | ~1685 cm⁻¹ | Not Available |

| Major IR Peak (N-H stretch) | ~3400-3500 cm⁻¹ | Not Available |

| λmax (UV-Vis) | ~350 nm | Not Available |

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical methods can be used to explore the reactivity of 1-Aminonaphthalene-3-carboxaldehyde and the mechanisms of reactions in which it participates. This involves locating the transition state structures and calculating the activation energies for proposed reaction pathways.

For example, the reactivity of the aldehyde group in nucleophilic addition reactions or the amino group in electrophilic substitution reactions could be investigated. Computational studies on the synthesis of substituted 1-aminonaphthalenes have highlighted the importance of understanding reaction intermediates and pathways. acs.orgnih.gov A computational study of a reaction involving 1-Aminonaphthalene-3-carboxaldehyde would provide detailed geometries of reactants, products, and transition states, along with the reaction energy profile, offering insights into the reaction's feasibility and selectivity.

Molecular Dynamics Simulations

Currently, there is no publicly available research specifically detailing molecular dynamics (MD) simulations performed on 1-Aminonaphthalene-3-carboxaldehyde. MD simulations for similar naphthalene derivatives have been used to study processes like carbonization and the influence of solvents on molecular behavior. researchgate.netdntb.gov.ua For instance, reactive force field (ReaxFF) molecular dynamics has been employed to understand the early stages of naphthalene carbonization, revealing reaction mechanisms such as condensation, pyrolysis, and hydrogen transfer. researchgate.net Such computational techniques could, in principle, be applied to 1-Aminonaphthalene-3-carboxaldehyde to explore its conformational dynamics, interactions with solvents, and behavior under different temperatures and pressures.

In Silico Screening and Virtual Ligand Design

There is a lack of specific studies focused on the in silico screening and virtual ligand design of 1-Aminonaphthalene-3-carboxaldehyde. However, the broader class of naphthalene derivatives has been the subject of such computational investigations. ijpsjournal.com These studies typically involve screening large libraries of virtual compounds against biological targets to identify potential drug candidates. Techniques like molecular docking are used to predict the binding affinity and interaction modes of ligands with receptor active sites. For example, in silico studies on other naphthalene derivatives have been used to predict their potential as anticancer agents by docking them against proteins like thymidylate synthase. ijpsjournal.com This approach helps in prioritizing compounds for synthesis and biological evaluation.

While direct research on 1-Aminonaphthalene-3-carboxaldehyde is not available, related studies on derivatives of 1-naphthylamine (B1663977) have utilized computational tools. For instance, in silico analyses, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, have been conducted on novel compounds synthesized from 1-naphthylamine to evaluate their potential as therapeutic agents. researchgate.net

Role As a Precursor in the Synthesis of Complex Organic Architectures

Building Blocks for Heterocyclic Compounds

The strategic placement of the amino and formyl groups on the naphthalene (B1677914) core makes 1-aminonaphthalene-3-carboxaldehyde a potential starting material for annulation reactions, where new rings are fused onto the existing naphthalene system.

While specific literature examples detailing the use of 1-aminonaphthalene-3-carboxaldehyde in quinoline (B57606) synthesis are not prevalent, its structure lends itself to the well-established Friedländer annulation. In a hypothetical Friedländer synthesis, the amino group and the ortho-aldehyde group of 1-aminonaphthalene-3-carboxaldehyde could react with a ketone or aldehyde containing an α-methylene group (a compound with the structure R-CO-CH₂-R'). The reaction, typically catalyzed by a base or acid, proceeds via an initial aldol (B89426) condensation followed by cyclizing condensation to form a new pyridine (B92270) ring.

The resulting product would be a derivative of benzo[g]quinoline , a tetracyclic aromatic compound. The general mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final aromatic system. The versatility of the Friedländer synthesis allows for a wide range of substituents to be introduced on the newly formed ring, depending on the choice of the active methylene (B1212753) compound. nih.govorganic-chemistry.org

The synthesis of isoquinoline (B145761) derivatives from this specific precursor is less direct and not prominently documented. Standard isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, require different types of precursors, typically β-phenylethylamines.

The use of 1-aminonaphthalene-3-carboxaldehyde as a direct precursor for pyrimidine (B1678525) or pyridopyrimidine frameworks is not a commonly reported synthetic pathway. The synthesis of a pyrimidine ring generally involves the condensation of a compound containing an N-C-N fragment (such as urea (B33335) or guanidine) with a 1,3-dicarbonyl compound or its equivalent. While the aldehyde in 1-aminonaphthalene-3-carboxaldehyde could potentially be part of a more complex, multi-step transformation to create a suitable fragment, it is not a direct precursor in standard pyrimidine syntheses.

Similarly, pyridopyrimidine synthesis typically involves the annulation of a pyridine ring onto a pre-existing pyrimidine, or vice-versa, using precursors that already contain one of the heterocyclic cores.

The synthesis of highly complex polycyclic systems such as indenoquinolinones and benzoacridines from 1-aminonaphthalene-3-carboxaldehyde is not described in detail in the available literature. The construction of these intricate architectures generally requires multi-step synthetic sequences starting from more advanced intermediates or different strategic bond disconnections. For instance, benzoacridine synthesis might involve the reaction of a naphthalenamine with a β-diketone followed by an acid-catalyzed cyclization (Combes reaction), but the specific application of the 3-carboxaldehyde isomer as the starting amine component is not established.

The synthesis of a perimidine framework is chemically specific and requires a naphthalene precursor with amino groups at both the 1- and 8-positions. The established route to perimidines involves the condensation of 1,8-diaminonaphthalene (B57835) with an aldehyde or ketone. This reaction leads to the formation of a new six-membered dihydropyrimidine (B8664642) ring fused across the peri positions of the naphthalene core. Therefore, 1-aminonaphthalene-3-carboxaldehyde, which possesses only one amino group and lacks the required 1,8-diamine substitution pattern, is not a suitable precursor for the synthesis of perimidine derivatives.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

While 1-aminonaphthalene-3-carboxaldehyde contains a naphthalene core, its direct use as a precursor for building larger polycyclic aromatic hydrocarbons (PAHs) through common methods like Diels-Alder reactions or transition metal-catalyzed annulations is not a prominent application. rsc.orgresearchgate.netpharmaguideline.com Such syntheses typically rely on precursors like dihalonaphthalenes for cross-coupling reactions or naphthalenes with specific olefinic or acetylenic side chains for intramolecular cyclizations. nih.gov The functional groups of 1-aminonaphthalene-3-carboxaldehyde would require significant modification in separate synthetic steps to be converted into moieties suitable for standard PAH-forming cyclization strategies.

Ligand Scaffolds in Coordination Chemistry

A significant application of aminonaphthaldehydes is in the field of coordination chemistry, where they serve as scaffolds for synthesizing polydentate ligands, particularly Schiff base ligands. nih.gov The aldehyde group of 1-aminonaphthalene-3-carboxaldehyde readily undergoes a condensation reaction with a primary amine to form a stable imine (azomethine, -N=CH-) linkage. This reaction is a cornerstone in the synthesis of Schiff base ligands. scirp.orgnih.gov

The resulting ligand can coordinate to metal ions through the imine nitrogen and potentially the amino nitrogen on the naphthalene ring, or other donor atoms present in the molecule that was condensed with the aldehyde. By reacting 1-aminonaphthalene-3-carboxaldehyde with various amines (e.g., aliphatic diamines, aromatic amines, or amino acids), a diverse library of bidentate (N,N), tridentate (N,N,O), or higher-denticity ligands can be generated. researchgate.netacs.org These ligands form stable complexes with a wide range of transition metal ions. nih.gov

The properties of the resulting metal complexes, such as their geometry, stability, and electronic properties, can be fine-tuned by modifying the structure of the amine used in the initial condensation.

Table 1: Representative Schiff Base Ligands Derived from Naphthalene Aldehydes and Their Metal Complexes This table presents analogous structures to those that could be formed from 1-aminonaphthalene-3-carboxaldehyde, based on documented reactions of similar compounds.

| Precursor Aldehyde | Reactant Amine | Resulting Ligand Type | Metal Ion(s) | Reference(s) |

| 2-Hydroxy-1-naphthaldehyde (B42665) | 1,8-Diaminonaphthalene | Tetradentate (N₂O₂) Schiff Base | Mn(II), Fe(III), Cr(III) | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Tris(2-aminoethyl)amine | Hexadentate (N₄O₂) Tripodal Schiff Base | Fe(III), Al(III), Cr(III) | nih.gov |

| Naphtha[1,2-d]thiazol-2-amine | Salicylaldehyde (B1680747) | Tridentate (N₂O) Schiff Base | Co(II), Ni(II), Cu(II) | nih.gov |

| Pyrrole-2-carboxaldehyde | 2,3-Diaminonaphthalene | Tetradentate (N₄) Schiff Base | Fe(II) | scirp.org |